molecular formula C19H18Cl2N4OS B12502473 N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12502473
M. Wt: 421.3 g/mol
InChI Key: JQKAAVRNDCEVJQ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a molecular formula of C24H20Cl2N4OS It is characterized by the presence of a triazole ring, a dichlorophenyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the triazole ring. This intermediate is then reacted with benzyl chloride and thioglycolic acid to introduce the benzyl and sulfanylacetamide groups, respectively. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylacetamide moiety can form covalent bonds with target proteins, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further modifications .

Properties

Molecular Formula

C19H18Cl2N4OS

Molecular Weight

421.3 g/mol

IUPAC Name

N-benzyl-2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18Cl2N4OS/c1-2-25-18(15-9-8-14(20)10-16(15)21)23-24-19(25)27-12-17(26)22-11-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,22,26)

InChI Key

JQKAAVRNDCEVJQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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